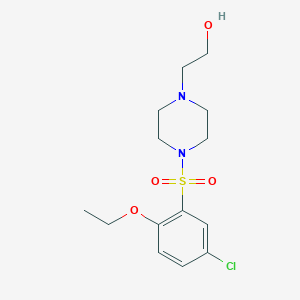
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-((5-Azido-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((5-Mercapto-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.
科学的研究の応用
Antidepressant Activity
Research has indicated that compounds with similar structural motifs to 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may exhibit antidepressant properties. A study focusing on piperazine derivatives demonstrated that certain compounds effectively inhibited serotonin reuptake, suggesting potential applications in treating depression .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial effects. Studies on sulfonamide derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties. Future research should focus on evaluating its effectiveness against specific pathogens.
Neuropharmacological Effects
Due to the presence of the piperazine moiety, this compound may influence neurotransmitter systems, particularly those associated with anxiety and mood disorders. Investigations into the mechanisms of action are essential to understand its potential therapeutic roles in neuropharmacology .
Case Study 1: Antidepressant Effects
A study evaluated several piperazine derivatives for their ability to inhibit serotonin reuptake in rodent models. The results indicated that certain derivatives significantly reduced depression-like behaviors, supporting the hypothesis that structurally similar compounds could yield comparable effects .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide-based compounds highlighted their effectiveness against various bacterial strains. The sulfonyl group in this compound suggests it could exhibit similar activity, warranting further exploration into its potential as an antimicrobial agent.
作用機序
The mechanism by which 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol stands out due to its unique combination of a sulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
生物活性
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21ClN2O4S, with a molecular weight of 348.85 g/mol. The structure features a piperazine ring, which is common in many pharmacologically active compounds.
The compound exhibits several biological activities primarily attributed to its interaction with various receptors and enzymes:
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have explored the biological effects of related compounds:
- Neuroprotective Effects : A study involving a piperazine derivative demonstrated significant neuroprotective activity in models of oxidative stress-induced neuronal injury. This suggests that this compound may also confer similar protective benefits .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with sulfonamide derivatives showed a marked decrease in cell viability, indicating potential for use in cancer therapy. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis .
- Hypertension Models : Animal models treated with piperazine-based compounds exhibited reduced blood pressure, supporting the hypothesis that these compounds may function as antihypertensives through modulation of vascular smooth muscle contraction .
特性
IUPAC Name |
2-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJPSKJDFZPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













